p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a complex organic compound with the molecular formula C16H17ClNO6P. This compound is known for its unique structure, which includes a benzene ring substituted with a phosphonate group and a 5-chloro-2-methoxybenzoyl moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves the reaction of this intermediate with a phosphonate reagent under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound shares a similar structure but includes a sulfonylcarbamate group instead of a phosphonate group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another related compound with a sulfamoylphenyl group.
Uniqueness
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required.
Properties
CAS No. |
594854-55-4 |
---|---|
Molecular Formula |
C16H17ClNO6P |
Molecular Weight |
385.73 g/mol |
IUPAC Name |
[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22) |
InChI Key |
RHSICLBXTJYWMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O |
Synonyms |
5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.